N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide
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Overview
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide is a complex organic compound that features a benzothiazole moiety linked to a phenyl ring and a benzamide group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives have been reported to exhibit various biological activities such as anti-fungal, anti-protozoal, anti-microbial, anti-cancer, and anti-inflammatory effects . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with benzothiazole derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
A study on similar benzothiazole-arylamide derivatives suggested that these compounds have favorable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide typically involves the condensation of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic attack of the amine on the carbonyl carbon of the benzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer activity, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)-6-methoxyphenol: Known for its photophysical properties and use as a fluorescent probe.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Exhibits anticancer activity through p53 activation.
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Also shows potential in cancer treatment.
Uniqueness
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide is unique due to its combination of a benzothiazole moiety with a benzamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS2/c1-25-15-8-6-7-14(13-15)20(24)22-17-10-3-2-9-16(17)21-23-18-11-4-5-12-19(18)26-21/h2-13H,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDZOHKJGSSGPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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